1-(4-Bromo-2-nitrophenyl)guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN4O2 |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7BrN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11) |
InChI Key |
DLGJNDZCRZRBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromo 2 Nitrophenyl Guanidine and Analogous Structures
Conventional and Novel Approaches for Guanidine (B92328) Moiety Introduction
The construction of the guanidine functional group is a cornerstone of synthesizing the target compound. This typically involves the reaction of an amino-substituted bromonitrobenzene with a suitable guanylating agent.
The primary precursor for the synthesis of 1-(4-bromo-2-nitrophenyl)guanidine is 4-bromo-2-nitroaniline (B116644). The synthesis of this starting material can be achieved through several established routes. One common method involves the direct bromination of 2-nitroaniline (B44862). For instance, treating 2-nitroaniline with a brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in dichloromethane (B109758) provides 4-bromo-2-nitroaniline in high yield.
Another well-established, multi-step synthesis begins with aniline (B41778). The process involves:
Acetylation: Aniline is first protected by reacting it with acetic anhydride (B1165640) to form acetanilide (B955).
Bromination: The acetanilide is then brominated, typically using pyridinium (B92312) bromide perbromide in glacial acetic acid.
Nitration: The resulting p-bromoacetanilide is nitrated using a mixture of concentrated nitric and sulfuric acids.
Hydrolysis: Finally, the acetyl group is removed by acid hydrolysis (e.g., with aqueous HCl) to yield 4-bromo-2-nitroaniline. youtube.com
Once 4-bromo-2-nitroaniline is obtained, the guanidine moiety can be introduced via condensation. This involves reacting the aniline with a guanylating agent, which is a molecule capable of transferring the C(=NH)NH₂ group. A traditional method is the reaction with cyanamide (B42294) in the presence of an acid catalyst. The acidic conditions protonate the cyanamide, making it more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the 4-bromo-2-nitroaniline.
A wide array of guanylating reagents have been developed to improve the efficiency and scope of guanidine synthesis. organic-chemistry.org These reagents can offer milder reaction conditions and better functional group tolerance compared to classical methods. For an electron-deficient amine like 4-bromo-2-nitroaniline, whose nucleophilicity is reduced by the two electron-withdrawing groups, more reactive guanylating agents are often necessary.
Common classes of guanylating reagents include:
Thioureas: These are frequently used precursors. Activation of a thiourea, often with reagents like mercury(II) chloride or carbodiimides (e.g., EDCI), generates a reactive intermediate that readily couples with amines. acs.org Using cyanuric chloride as an activator for di-Boc-thiourea is a more environmentally friendly alternative to heavy metals. organic-chemistry.org
Carbodiimides: These are highly reactive and can be used in catalytic systems. The addition of amines to carbodiimides can be catalyzed by various metal complexes, including those of zinc, lanthanides, and ytterbium, which can be effective even for less reactive aromatic amines. researchgate.netresearchgate.net
Pyrazole-1-carboxamidines: Reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are effective for transferring a nitro-guanidinyl group to an amine. The resulting nitroguanidine (B56551) can then be subjected to further transformations. researchgate.net
One-pot strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.govlibretexts.org A one-pot approach for synthesizing a substituted guanidine like this compound could involve the in-situ generation of a reactive guanylating species that immediately reacts with the aniline. For example, a versatile one-pot synthesis of 1,3-substituted guanidines has been developed using carbamoyl (B1232498) isothiocyanates, which first react with an amine to form a thiourea, followed by coupling with a second amine using EDCI. While this specific method is for 1,3-disubstituted guanidines, the principle of sequential, one-pot additions can be adapted for the synthesis of monosubstituted aryl guanidines.
Table 1: Comparison of Guanylating Reagents
| Reagent Class | Common Examples | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyanamides | Cyanamide (H₂NCN) | Acid catalysis (e.g., HNO₃, HCl) | Atom economical, simple reagent. | Requires strongly acidic conditions; may not be suitable for sensitive substrates. |
| Thioureas | N,N'-Di-Boc-thiourea | Activation with HgCl₂, EDCI, or Mukaiyama's reagent. acs.org | Versatile, allows for protecting groups. | Often requires stoichiometric, sometimes toxic, activators. |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Catalytic (e.g., ZnEt₂, Yb(OTf)₃) or non-catalytic. researchgate.net | High reactivity, atom-economical catalytic routes available. | Can be moisture-sensitive; purification from urea (B33335) byproducts can be challenging. |
| Amidine Derivatives | 1H-Pyrazole-1-carboxamidine | Often used with protecting groups (e.g., Boc). | Stable, crystalline reagents; good for solid-phase synthesis. | May require subsequent deprotection steps. |
Optimization of Reaction Parameters and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. For the synthesis of this compound and its analogs, key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time.
In the guanylation step , the deactivating effect of the nitro and bromo groups on the aniline starting material necessitates careful optimization. For deactivated anilines, stronger guanylating reagents or catalytic activation is often required. organic-chemistry.org Kinetic studies on the guanylation of amines with carbodiimides have shown that the mechanism can involve the formation of metal-amido intermediates, and the reaction rate is highly dependent on the nature of the catalyst and the amine substrate. researchgate.netresearchgate.net The use of microwave irradiation has also been shown to accelerate amidination reactions. organic-chemistry.org
For the cross-coupling reactions , optimization involves screening different palladium sources, ligands, bases, and solvents. The choice of ligand is particularly critical in Buchwald-Hartwig amination, where bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reaction with hindered or deactivated aryl bromides. organic-chemistry.org In Suzuki reactions, the choice of base and solvent can significantly impact the reaction rate and yield. organic-chemistry.org
In the nitro reduction step , optimization focuses on achieving high chemoselectivity. The reaction temperature and pressure (for catalytic hydrogenation) or the stoichiometry of the metal and acid are key variables. The goal is to ensure complete reduction of the nitro group without affecting other sensitive functionalities on the molecule. nih.gov The development of reusable catalysts, such as nanoparticle-based systems, is also an important area of research for improving the sustainability and cost-effectiveness of these processes. researchgate.netresearchgate.net
Mechanochemical and Green Chemistry Considerations in Synthesis
The synthesis of pharmacologically relevant molecules is increasingly scrutinized for its environmental impact, prompting a shift towards more sustainable and greener manufacturing processes. In the context of this compound and its analogs, both mechanochemical and green chemistry principles offer promising alternatives to traditional solvent-heavy synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Mechanochemistry, the use of mechanical force to induce chemical reactions, stands out as a significant green chemistry technique. nih.govyoutube.com Reactions are often conducted in the solid state by grinding or milling, which can dramatically reduce or even eliminate the need for bulk solvents. nih.gov This solvent-free approach not only addresses environmental concerns but can also lead to the formation of products that are inaccessible through conventional solution-based methods. nih.gov The energy input is direct and efficient, often resulting in shorter reaction times and higher yields. youtube.com While specific studies on the mechanochemical synthesis of this compound are not prevalent, the principles are broadly applicable to the synthesis of guanidine derivatives.
Green chemistry extends beyond just solvent reduction, encompassing the use of renewable feedstocks, catalytic reagents, and energy-efficient processes. For instance, the development of photosynthetic methods to produce guanidine from CO2 and nitrogen sources represents a frontier in green synthesis, creating a valuable precursor from renewable inputs. rsc.org
In the synthesis of guanidine-containing compounds, several green methodologies have been reported for analogous structures. These often involve the use of water as a solvent, organocatalysis, and microwave irradiation to accelerate reactions. For example, guanidine hydrochloride has been employed as a green organo-catalyst for the synthesis of various heterocyclic compounds in aqueous media, highlighting the potential for greener catalytic systems. tandfonline.comrsc.orgresearchgate.net Such methods offer advantages like operational simplicity, rapid reaction times, and easy work-up procedures. tandfonline.comrsc.org
The following table summarizes various green synthetic approaches that have been applied to the synthesis of guanidine derivatives and related nitrogen-containing heterocyclic compounds, illustrating the potential for their application in the synthesis of this compound.
| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Relevant Compound Class |
| Organocatalysis in Water | Guanidine Hydrochloride | Environmentally benign, recyclable catalyst, high yields | Benzodiazepine derivatives |
| Microwave-mediated Synthesis | Guanidine Hydrochloride | Solvent-free, metal-free, rapid, high yields | Pyrimido[1,2-a]benzimidazoles |
| Photosynthesis | Engineered Cyanobacteria | Uses CO2 and nitrate/ammonium, renewable | Guanidine |
| Photocatalysis | Ru(bpy)3Cl2 in water/ethanol | Visible light, room temperature, low-toxicity solvents | Guanidines from thioureas |
| Catalytic Guanylation | Scandium(III) triflate in water | Mild conditions, suitable for water-soluble substrates | Guanidines from amines and cyanamide |
These examples underscore a clear trend towards the adoption of greener and more sustainable practices in synthetic organic chemistry. The principles of mechanochemistry and the various green catalytic methods could be readily adapted for the synthesis of this compound, paving the way for more environmentally responsible production of this and related compounds.
Advanced Spectroscopic Characterization for Structural Elucidation of 1 4 Bromo 2 Nitrophenyl Guanidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-(4-Bromo-2-nitrophenyl)guanidine can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-H protons of the guanidine (B92328) group. The aromatic region would display signals for the three protons on the phenyl ring. Due to the electronic effects of the bromo and nitro substituents, these protons would appear as distinct multiplets. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the guanidine moiety (-NH2 and -NH-) would appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would exhibit signals for the six aromatic carbons and the single carbon of the guanidine group. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon bearing the nitro group (C2) and the carbon attached to the guanidine nitrogen (C1) would be significantly deshielded. The carbon attached to the bromine atom (C4) would also show a characteristic shift. The guanidinyl carbon (C=N) is expected to appear at a lower field, typically in the range of 150-160 ppm.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignments. A COSY spectrum would establish the connectivity between adjacent protons on the aromatic ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures such as 1-bromo-2-nitrobenzene. chemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 7.80 - 7.90 (d) | - |
| H5 | 7.50 - 7.60 (dd) | - |
| H6 | 7.70 - 7.80 (d) | - |
| Guanidine NH/NH₂ | 6.00 - 8.00 (br s) | - |
| C1 | - | ~145 |
| C2 | - | ~135 |
| C3 | - | ~128 |
| C4 | - | ~122 |
| C5 | - | ~133 |
| C6 | - | ~125 |
| Guanidine C=N | - | ~155 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C=N, NO₂, and C-Br bonds. The N-H stretching vibrations of the guanidine group are expected to appear as broad bands in the 3200-3400 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are highly characteristic and typically produce strong absorptions around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=N stretching of the guanidine core would be observed in the 1600-1650 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching frequency would appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum, providing information about the substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Guanidine N-H | Stretching | 3200 - 3400 | FT-IR |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, FT-Raman |
| Guanidine C=N | Stretching | 1600 - 1650 | FT-IR, FT-Raman |
| Nitro NO₂ | Asymmetric Stretching | 1530 - 1550 | FT-IR |
| Nitro NO₂ | Symmetric Stretching | 1340 - 1360 | FT-IR, FT-Raman |
| C-N | Stretching | 1250 - 1350 | FT-IR |
| C-Br | Stretching | 500 - 600 | FT-IR, FT-Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophoric groups. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from its aromatic and guanidinyl moieties.
The primary chromophore in this molecule is the 4-bromo-2-nitrophenyl group. The spectrum would likely display two main absorption bands. A high-intensity band at a shorter wavelength (around 250-280 nm) can be attributed to the π→π* transitions within the benzene ring, which is conjugated with the nitro group. A lower intensity band at a longer wavelength (around 320-350 nm) is expected for the n→π* transition of the nitro group. researchgate.net The guanidine group itself does not absorb significantly in the near-UV region but its attachment to the phenyl ring can modulate the electronic transitions of the aromatic system.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π→π* | Phenyl ring, NO₂ | 250 - 280 |
| n→π* | NO₂ group | 320 - 350 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C₇H₇BrN₄O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The molecular ion peak [M]⁺ would be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns would include the loss of the nitro group (NO₂) or the guanidine moiety. Cleavage of the C-N bond connecting the phenyl ring and the guanidine group is a probable fragmentation route.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₇H₇BrN₄O₂ | 273.98 / 275.98 | Molecular ion (⁷⁹Br / ⁸¹Br) |
| [M-NO₂]⁺ | C₇H₇BrN₃ | 227.99 / 229.99 | Loss of nitro group |
| [M-C(NH)(NH₂)]⁺ | C₆H₄BrN₂O₂ | 230.95 / 232.95 | Loss of guanidine radical |
| [C₆H₄BrNO₂]⁺ | C₆H₄BrNO₂ | 216.94 / 218.94 | 4-Bromo-2-nitrophenyl cation |
| [C₆H₄Br]⁺ | C₆H₄Br | 154.95 / 156.95 | Loss of NO₂ from phenyl cation |
Theoretical and Computational Investigations of Molecular and Electronic Structure of 1 4 Bromo 2 Nitrophenyl Guanidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Geometry Optimization and Energy Landscapes
No published studies were found that performed geometry optimization or explored the energy landscapes of 1-(4-Bromo-2-nitrophenyl)guanidine using DFT or other quantum chemical methods.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)
There is no available data on the HOMO-LUMO energy gap or charge transfer characteristics for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
MEP surface maps for this compound have not been computationally generated or published.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability
An NBO analysis to investigate electron delocalization and stability has not been reported for this compound.
Predictive Spectroscopic Property Simulations and Correlation with Experimental Data
No theoretical simulations of spectroscopic properties (e.g., UV-Vis, IR, NMR) and their correlation with experimental data for this compound are present in the literature.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking via Hirshfeld Surface Analysis)
There are no published reports on the crystal structure or intermolecular interactions of this compound, and therefore no Hirshfeld surface analyses are available.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of organic molecules like this compound are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response in such compounds typically arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, facilitated by a π-conjugated system. nih.gov In this compound, the nitro group (-NO2) acts as a strong electron acceptor, while the guanidine (B92328) group (-NH-C(=NH)NH2) can serve as an electron donor. The brominated phenyl ring constitutes the π-bridge connecting these two moieties.
Theoretical evaluation of NLO properties is commonly performed using quantum chemical calculations, primarily Density Functional Theory (DFT). researchgate.net Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to compute the components of the polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) tensors. researchgate.netcolab.ws
The key parameters that determine the NLO activity of a molecule are the dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot). A large difference in the dipole moments of the ground and excited states, along with a significant transition dipole moment, generally leads to a higher β_tot value. The presence of the electron-withdrawing nitro group and the potential electron-donating guanidine group in this compound suggests a significant ground-state dipole moment and the potential for a large ICT upon excitation, which are indicators of a promising NLO response.
A hypothetical table of calculated NLO properties for this compound, based on DFT calculations, is presented below to illustrate the typical data generated in such a study.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | - | Debye |
| Average Polarizability (⟨α⟩) | - | esu |
| Total First Hyperpolarizability (β_tot) | - | esu |
Thermodynamic Property Calculations
Computational chemistry provides a powerful tool for determining the thermodynamic properties of molecules, offering insights into their stability and reactivity. scirp.org For this compound, these properties can be calculated using DFT methods, often employing the B3LYP functional with a suitable basis set. scirp.org The calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Following this, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to derive various thermodynamic parameters.
Key thermodynamic properties that can be calculated include:
Zero-Point Vibrational Energy (ZPVE): This is the energy of the molecule at absolute zero temperature, arising from its vibrational motion.
Entropy (S): A measure of the disorder or randomness of the system. It is calculated based on the vibrational, rotational, and translational contributions.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount at a constant volume. This is also derived from the vibrational, rotational, and translational motions.
These calculations are crucial for understanding the thermal stability of the compound and for predicting its behavior in various chemical processes. The computed values are often presented for standard conditions (298.15 K and 1 atm).
An illustrative table of theoretically calculated thermodynamic properties for this compound is provided below.
| Thermodynamic Parameter | Calculated Value | Unit |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | - | kcal/mol |
| Entropy (S) | - | cal/mol·K |
| Heat Capacity at Constant Volume (Cv) | - | cal/mol·K |
Reactivity and Mechanistic Insights of 1 4 Bromo 2 Nitrophenyl Guanidine
Intrinsic Reactivity Profile of the Guanidine (B92328) Moiety (Basicity, Nucleophilicity, Electrophilicity)
The guanidine moiety is the defining functional group of 1-(4-Bromo-2-nitrophenyl)guanidine and is central to its chemical behavior. Its reactivity is characterized by a unique combination of basicity, nucleophilicity, and electrophilicity.
Basicity: Guanidines are among the strongest organic bases, often classified as "superbases". dcfinechemicals.com This high basicity stems from the remarkable stability of the corresponding conjugate acid, the guanidinium (B1211019) cation. ineosopen.org Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, a phenomenon sometimes referred to as Y-aromaticity. ineosopen.orgacademie-sciences.fr This delocalization results in a highly stable cation, thus shifting the acid-base equilibrium far towards the protonated form. While N-substitution with aryl groups, as in this compound, tends to lower the pKa compared to simple alkyl guanidines, the guanidine group remains a very strong base. researchgate.netresearchgate.net
Nucleophilicity: The guanidine group is also a potent nucleophile. nih.gov The nitrogen atoms, with their lone pairs of electrons, can participate in various nucleophilic reactions, including additions and substitutions. ineosopen.orgresearchgate.net The specific nitrogen atom that acts as the nucleophile can be influenced by steric and electronic factors of the substituents. nih.gov However, the high nucleophilicity of guanidines can sometimes be a challenge in certain synthetic applications, where it may lead to undesired side reactions like aza-Michael additions instead of other desired transformations. nih.govirb.hr
Electrophilicity: While primarily known for its basic and nucleophilic character, the guanidine moiety can also exhibit electrophilic properties. In its protonated form, the guanidinium cation, the central carbon atom is electron-deficient and can act as a Lewis acid. academie-sciences.frmdpi.com This allows it to interact favorably with nucleophiles or Lewis bases. mdpi.com This electrophilic character is crucial in understanding its role in certain catalytic cycles where it can activate substrates. academie-sciences.frarkat-usa.org The oxidation of a guanidino-functionalized aromatic compound can lead to an "umpolung" or reversal of reactivity, turning the guanidine from a nucleophile into an electrophile. researchgate.net
Chemical Transformations Involving the Bromine Substituent (e.g., Substitution, Cross-Coupling Reagent Potential)
The bromine atom attached to the aromatic ring at the para-position relative to the nitro group is a key site for chemical modification. The electronic environment of the ring, heavily influenced by the electron-withdrawing nitro group, dictates the types of reactions the bromine substituent can undergo.
Cross-Coupling Reactions: Aryl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound has the potential to act as a reagent in reactions such as:
Suzuki Coupling: Reaction with an organoboron compound to form a new C-C bond.
Stille Coupling: Reaction with an organostannane compound, which is known for its tolerance of a wide range of functional groups. nih.gov
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
The efficiency and outcome of these reactions would be influenced by the steric and electronic effects of the ortho-nitro and guanidine groups.
Reactivity of the Nitro Group (e.g., Reduction Pathways, Cyclization Potential)
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo various transformations, most notably reduction and participation in cyclization reactions.
Reduction Pathways: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through several methods, each with its own advantages regarding selectivity and functional group tolerance:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com
Metal-Acid Systems: Easily oxidized metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl) are classic reagents for this reduction. masterorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are also used for the reduction of nitro groups, often offering milder conditions that can spare other reducible functional groups. reddit.com
The reduction can proceed through intermediate species such as nitroso and hydroxylamino compounds. nih.gov
Cyclization Potential: The ortho-disposition of the nitro and guanidine groups in this compound creates the potential for intramolecular cyclization. Studies on related 1-(2-nitrophenyl)guanidines have shown that these compounds undergo a base-catalyzed intramolecular cyclization to form substituted 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.net The reaction is initiated by the deprotonation of the guanidine moiety by a base, followed by a nucleophilic attack of the resulting anion on the nitrogen atom of the ortho-nitro group. researchgate.net Subsequent rearrangement and elimination of a hydroxide ion lead to the formation of the heterocyclic ring system. The presence of the bromine atom at the 4-position of the phenyl ring would be retained in the final benzotriazine product.
Mechanistic Studies of this compound as a Catalyst or Ligand in Organic Reactions
While specific mechanistic studies focusing on this compound as a catalyst or ligand are not extensively documented, its potential can be inferred from the well-established chemistry of guanidines and their derivatives.
Organocatalysis: Guanidines are widely used as strong Brønsted base organocatalysts. researchgate.netresearchgate.net Their catalytic activity often involves deprotonating a substrate to generate a reactive nucleophile. researchgate.net Furthermore, the resulting guanidinium cation can act as a Brønsted acid or a hydrogen-bond donor, activating an electrophile and organizing the transition state, leading to bifunctional catalysis. mdpi.comnih.gov The central carbon of the guanidinium ion can also exhibit Lewis acidity, providing another mode of substrate activation. academie-sciences.fr The specific substituents on the guanidine moiety modulate its basicity and steric environment, which in turn influences its catalytic activity and selectivity. semanticscholar.org
Ligand in Metal Catalysis: Guanidines are excellent N-donor ligands for a wide range of transition metals. semanticscholar.orgnih.gov They can coordinate to metal centers in various modes, and their anionic form, guanidinate, is also a common ligand. nih.govresearchgate.net The electronic and steric properties of the resulting metal complexes can be fine-tuned by altering the substituents on the guanidine scaffold. researchgate.net These complexes have shown promise in various metal-catalyzed reactions. nih.gov The this compound molecule offers multiple potential coordination sites through its nitrogen atoms, suggesting its utility as a ligand in homogeneous catalysis.
Investigation of Reaction Pathways and Transition States
The investigation of reaction pathways and transition states provides deep insights into the reactivity of a molecule. For derivatives of this compound, the most relevant mechanistic studies concern the base-catalyzed intramolecular cyclization.
Kinetic studies on the cyclization of N-substituted 1-(2-nitrophenyl)guanidines have been performed by spectrophotometry, monitoring the reaction in dependence on the pH of the medium. researchgate.net These studies have shown that the reaction is base-catalyzed, and the rate constants are linearly dependent on the pH. researchgate.netresearchgate.net
The proposed mechanism involves the following key steps:
Deprotonation: A base (e.g., hydroxide ion) removes a proton from one of the guanidine nitrogens to form a negatively charged anion.
Conformational Change: The resulting anion undergoes a conformational change, rotating around the C(aryl)-N(guanidine) bond to position the nucleophilic nitrogen for attack on the nitro group.
Nucleophilic Attack: The anionic nitrogen attacks the nitrogen atom of the ortho-nitro group, forming a new N-N bond and a cyclic intermediate.
Rearrangement and Elimination: The intermediate rearranges, and a hydroxide ion is eliminated.
Aromatization: The system aromatizes to form the final, stable 3-amino-1,2,4-benzotriazine 1-oxide product. researchgate.net
The table below presents kinetic data from a study on the cyclization of a related compound, 2-phenyl-1-(2-nitrophenyl)guanidine, at 70 °C, illustrating the dependence of the reaction rate on pH. researchgate.net
| pH | k₁ (s⁻¹) x 10⁵ | k₂ (s⁻¹ mol⁻¹ dm³) |
|---|---|---|
| 9.28 | 1.53 | 0.038 |
| 9.56 | 2.88 | 0.038 |
| 9.87 | 5.83 | 0.039 |
| 10.16 | 11.2 | 0.040 |
| 10.48 | 23.3 | 0.041 |
| 10.77 | 45.8 | 0.041 |
| 11.08 | 92.5 | 0.042 |
Derivatization Strategies and Structure Property Relationships of 1 4 Bromo 2 Nitrophenyl Guanidine Analogues
Systematic Structural Modifications of the Aryl Ring and Guanidine (B92328) Moiety
Systematic derivatization of the 1-(4-bromo-2-nitrophenyl)guanidine core allows for a thorough exploration of structure-activity relationships (SAR). Modifications can be targeted at the phenyl ring, the guanidine group, or both, to fine-tune electronic, steric, and hydrogen-bonding characteristics.
Bromo Group (Position 4): The bromine atom can be replaced or transformed using modern cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions, which are widely used for C-C bond formation, can replace the bromine with a variety of aryl, heteroaryl, or alkyl groups. nih.gov This strategy allows for the introduction of diverse substituents to probe steric limits and potential hydrophobic or polar interactions in a binding site. Similarly, Sonogashira coupling can introduce alkynyl groups, and Buchwald-Hartwig amination can install various amine functionalities.
Nitro Group (Position 2): The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine. This resulting aniline (B41778) derivative opens up a vast array of subsequent chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of numerous functional groups. The conversion of the nitro to an amino group would fundamentally alter the electronic properties and hydrogen-bonding potential of this position.
Guanidine Moiety Modifications: The guanidine group itself is a primary site for modification. Its basicity and hydrogen-bonding capacity are critical to its function.
N-Alkylation/Arylation: The nitrogen atoms of the guanidine can be substituted with alkyl or aryl groups. Studies on other guanidine derivatives have shown that the pattern of substitution (e.g., N,N-dimethyl vs. N,N'-dimethyl) can have a profound impact on biological activity. nih.gov Such modifications alter the steric profile, hydrogen-bond donating capacity, and lipophilicity of the molecule.
Acylation: Acylation of the guanidine nitrogen atoms can introduce another layer of structural and functional diversity, though it may also lead to complex isomeric mixtures. rsc.org
The following table summarizes potential derivatization strategies for the parent compound.
| Modification Site | Strategy | Potential New Functional Group | Rationale/Effect |
| Aryl Ring (C4-Br) | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl | Explore steric and electronic effects of different aromatic systems. |
| Sonogashira Coupling | Phenylethynyl | Introduce rigid, linear extensions. | |
| Buchwald-Hartwig Amination | Morpholinyl, Piperidinyl | Introduce H-bond acceptors and increase polarity. | |
| Aryl Ring (C2-NO2) | Reduction | Amino (-NH2) | Convert electron-withdrawing group to an electron-donating and H-bond donating group. |
| Subsequent Acylation | Acetamido (-NHCOCH3) | Modulate H-bond donor capacity and introduce steric bulk. | |
| Guanidine Moiety | N-Alkylation | Methyl, Ethyl, Benzyl | Increase lipophilicity, alter steric profile and H-bond donor count. |
| N,N'-Disubstitution | Dimethyl (N,N' or N,N) | Systematically probe the importance of specific H-bond donors. nih.gov |
Computational Studies on Structure-Property Correlations for Chemical Functionality and Molecular Recognition
Computational chemistry offers powerful tools to predict and rationalize the effects of structural modifications on the properties of this compound analogues. These methods guide the design of new derivatives by establishing correlations between three-dimensional structure and chemical function.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to study the electronic structure of guanidine-containing molecules. irb.hr For this compound analogues, DFT calculations can predict how substitutions on the aryl ring affect the charge distribution, pKa of the guanidine group, and the geometry of the molecule. For example, replacing the nitro group with an amino group would be predicted to increase the electron density on the ring and raise the pKa of the guanidine. DFT can also be used to analyze the stability of different tautomers and conformers, which is crucial for understanding isomerism in complex guanidines. rsc.orgirb.hr
Molecular Docking: To understand how these molecules interact with biological targets, molecular docking simulations are employed. nih.govnih.gov These simulations place a ligand (the guanidine analogue) into the binding site of a protein to predict the preferred binding orientation and affinity. For aryl-guanidines, docking studies can reveal key interactions such as hydrogen bonds between the guanidine group and acidic residues (e.g., aspartate, glutamate) and pi-stacking interactions involving the phenyl ring.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) can build a statistical model that correlates the structural features of a series of analogues with their measured biological activity. frontiersin.org This model can then be used to predict the activity of newly designed compounds. For derivatives of this compound, a QSAR model could identify which steric, electrostatic, and hydrophobic fields are most important for activity, guiding further synthetic efforts. frontiersin.org
Hydropathic INTeractions (HINT): This computational tool analyzes and scores hydrophobic and polar interactions between a ligand and its receptor, providing a detailed map of favorable and unfavorable contacts. nih.gov It can be used to compare the binding modes of different analogues, such as an N-H guanidine versus its N-methylated counterpart, to understand the specific contribution of hydrogen bonds to binding affinity. nih.gov
The table below outlines the application of these computational methods.
| Computational Method | Application/Focus | Predicted Properties/Insights | Reference Concept |
| Density Functional Theory (DFT) | Electronic structure, conformational analysis | pKa, charge distribution, bond lengths, tautomer stability, rotational barriers. | irb.hr |
| Molecular Docking | Ligand-receptor binding | Binding mode, affinity prediction, key hydrogen bond and hydrophobic interactions. | nih.govnih.gov |
| 3D-QSAR (e.g., CoMSIA) | Structure-activity correlation | Predictive model of activity, identification of key steric and electronic fields for function. | frontiersin.org |
| HINT Analysis | Interaction mapping | Detailed scoring of polar and hydrophobic contributions to binding. | nih.gov |
Design and Synthesis of Conformationally Restricted or Expanded Analogues
The phenyl-guanidine linkage in this compound allows for considerable rotational freedom. Restricting this conformation by incorporating the guanidine moiety into a larger ring system is a powerful strategy to lock in a specific bioactive conformation, potentially increasing affinity and selectivity for a biological target.
Design of Conformationally Restricted Analogues: The core idea is to tether the guanidine group back to the aryl ring, creating a bicyclic or tricyclic system. This reduces the entropic penalty upon binding to a receptor. Examples from related research include the synthesis of 2-amino-1,4-dihydroquinazolines, 2-amino-1,4-dihydropyridopyrimidines, and 2-amino-4,5-dihydro-1,3-benzodiazepines. nih.govresearchgate.net These structures embed the N-aryl-guanidine pharmacophore into a more rigid framework. Applying this to the target compound, one could envision synthesizing a bromo-nitro substituted dihydroquinazoline.
Synthesis: The synthesis of these constrained analogues often requires multi-step routes that differ from those used for their acyclic counterparts. nih.gov A common approach involves starting with a substituted anthranilonitrile (2-aminobenzonitrile). For example, a 2-amino-benzonitrile derivative could undergo a Suzuki-Miyaura reaction to install the desired aryl group, followed by reduction of the nitrile to an aminomethyl group and subsequent cyclization with cyanogen (B1215507) bromide or a similar reagent to form the fused guanidine ring system. nih.gov
Expanded Analogues: Conversely, expanded analogues can be designed to probe larger binding pockets. This could involve inserting a linker, such as a methylene (B1212753) or ethylene (B1197577) group, between the phenyl ring and the guanidine nitrogen (e.g., creating a benzyl-guanidine). The synthesis of such compounds could involve the reduction of the nitro group on a precursor like 4-bromo-2-nitrotoluene (B1266186) to an amine, followed by guanylation.
The table below presents examples of conformationally restricted or expanded structural concepts.
| Analogue Type | Example Scaffold | Synthetic Strategy Concept | Rationale |
| Restricted | Bromo-nitro-dihydroquinazoline | Cyclization of a corresponding 1,2-diaminoarene derivative. nih.gov | Lock the guanidine in a specific orientation relative to the aryl ring. researchgate.net |
| Restricted | Bromo-nitro-benzimidazole-2-guanidine | Cyclization of a substituted o-phenylenediamine (B120857) with cyanogen bromide. nih.gov | Create a planar, rigid system with altered H-bonding vectors. |
| Expanded | 1-(4-Bromo-2-nitrobenzyl)guanidine | Guanylation of the corresponding benzylamine. | Introduce flexibility and increase the distance between the key pharmacophoric groups. |
Advanced Applications in Chemical Science and Technology
Utilization as a Versatile Reagent in Complex Organic Synthesis
Guanidines, in general, are recognized as valuable intermediates and reagents in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.nettandfonline.com The compound 1-(4-Bromo-2-nitrophenyl)guanidine serves as a prime example of a substituted guanidine (B92328) that can be employed in multicomponent reactions to construct complex molecular architectures.
One of the notable applications of guanidines is in the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and a urea (B33335) or urea-like compound to form dihydropyrimidinones. nih.gov Substituted guanidines, such as this compound, can be used in place of urea to generate highly functionalized 2-imino-dihydropyrimidines. The presence of the 4-bromo-2-nitrophenyl substituent significantly modulates the reactivity and properties of the resulting heterocyclic products. The electron-withdrawing nature of the nitro and bromo groups can influence the reaction mechanism and the subsequent reactivity of the synthesized heterocycle.
Furthermore, guanidines are key precursors for a wide array of nitrogen-containing heterocycles like imidazoles and pyrimidines. researchgate.netbangor.ac.uk For instance, the reaction of a substituted guanidine with α-haloketones is a classical route to aminoimidazoles. In this context, this compound can be used to introduce the specific 4-bromo-2-nitrophenyl moiety into the final imidazole (B134444) structure, a group that can be valuable for tuning the biological activity or for further synthetic transformations. While the guanidine carbon is generally electron-deficient, its C-N bonds can undergo nucleophilic substitution under certain activation conditions, opening up further synthetic possibilities. acs.org
Applications in Organocatalysis and as Ligands for Metal Complexes
The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze chemical reactions, and guanidines have emerged as powerful catalysts. researchgate.netresearchgate.net They can function as Brønsted bases, Lewis bases, or through hydrogen-bond donation. researchgate.net The basicity and catalytic activity of guanidines can be finely tuned by the substituents on the nitrogen atoms. For this compound, the electron-withdrawing bromo and nitro groups decrease the basicity of the guanidine core compared to simple alkyl or aryl guanidines. However, its protonated form, the guanidinium (B1211019) ion, becomes a more potent hydrogen-bond donor. This enhanced hydrogen-bonding capability is crucial for activating electrophiles in various asymmetric reactions. researchgate.net
In addition to organocatalysis, guanidines are exceptional ligands for a wide range of metal ions. fao.orgnih.govsemanticscholar.org The guanidine moiety can coordinate to metals in a neutral form or, more commonly, as a monoanionic guanidinate ligand. The electronic properties of the resulting metal complexes can be systematically modified by altering the substituents on the guanidine ligand. semanticscholar.orgresearchgate.net The 4-bromo-2-nitrophenyl group in this compound exerts a strong electron-withdrawing effect, which can stabilize metal centers in lower oxidation states. These guanidine-metal complexes have shown catalytic activity in a variety of organic transformations, including polymerization reactions and cross-coupling reactions. semanticscholar.orgresearchgate.net The structural versatility and tunable electronic nature of guanidine ligands like this compound make them highly valuable in the design of novel transition metal catalysts. fao.org
Integration into Novel Materials (e.g., Supramolecular Architectures, Polymers)
The strong hydrogen-bonding capabilities of the guanidinium group make it an excellent building block for the construction of supramolecular assemblies. researchgate.net The protonated form of this compound can form multiple, well-defined hydrogen bonds, leading to the formation of intricate one-, two-, or three-dimensional networks. The planar phenyl ring provides a platform for π-π stacking interactions, which further direct the self-assembly process. The nitro group can also participate as a hydrogen bond acceptor.
These non-covalent interactions have been exploited to create novel materials with interesting properties. For example, guanidinium salts have been investigated for the formation of liquid crystals and functional organic frameworks. The specific substitution pattern of this compound can be used to control the packing of the molecules in the solid state, thereby influencing the bulk properties of the material. Furthermore, guanidine-containing molecules have been incorporated into polymers, either as part of the polymer backbone or as pendant groups. These functional polymers have potential applications in areas such as gene delivery, as the cationic guanidinium groups can bind to DNA. The use of guanidine derivatives in polymerization catalysis, particularly for ring-opening polymerization, is also an active area of research. researchgate.net
Development of Analytical Methods (e.g., as a Derivatizing Agent for Chromatography)
In analytical chemistry, derivatization is often employed to enhance the detection or separation of analytes. psu.edu Guanidino compounds can be determined by High-Performance Liquid Chromatography (HPLC) after derivatization. researchgate.net A common strategy involves reacting the guanidine group with a reagent that introduces a chromophore or fluorophore into the molecule, thereby increasing its sensitivity to UV-Vis or fluorescence detection.
One established method for the HPLC analysis of guanidines is pre-column derivatization with acetylacetone. nih.gov This reaction forms a pyrimidine (B1678525) derivative that can be readily detected. While this is a general method, the inherent structure of this compound already contains a strong chromophore—the nitrophenyl group—which allows for direct detection by UV-Vis spectroscopy in HPLC without the need for derivatization. However, derivatization could still be used to improve separation efficiency or to shift the detection wavelength to a more selective region. The presence of the bromine atom also opens up the possibility of detection by methods sensitive to halogens. For instance, a related compound, (2-Methyl-5-nitrophenyl)guanidine nitrate, has been successfully analyzed by reverse-phase HPLC, demonstrating the suitability of this class of compounds for chromatographic analysis. sielc.com
Contributions to Fundamental Chemical Research (e.g., Hydrogen Bonding Networks, Anion Recognition)
The guanidinium cation is a cornerstone of supramolecular chemistry, renowned for its ability to form strong and directional hydrogen bonds, making it an exceptional motif for anion recognition. utexas.eduresearchgate.netresearchgate.net The planar, delocalized structure of the guanidinium group allows it to act as a bidentate hydrogen-bond donor, effectively chelating anions like carboxylates, phosphates, and sulfates. nih.gov
Fundamental research has shown that the anion-binding affinity of guanidinium-based receptors can be significantly enhanced by the introduction of electron-withdrawing groups onto the scaffold. nih.gov The 4-bromo and 2-nitro substituents on the phenyl ring of this compound make the N-H protons of the guanidinium group more acidic and thus stronger hydrogen-bond donors. This electronic tuning leads to a more effective receptor for anions. The study of such substituted guanidinium salts provides valuable insights into the nature of non-covalent interactions, including hydrogen bonding and anion-π interactions. researchgate.netnih.govscilit.com Detailed investigations of the hydrogen-bonding networks in the crystal structures of these salts contribute to a deeper understanding of crystal engineering and the design of solid-state materials with predictable structures and properties. semanticscholar.org
Conclusion and Future Research Directions
Synthesis of Current Research Advances Pertaining to 1-(4-Bromo-2-nitrophenyl)guanidine and Related Compounds
The scientific literature currently lacks specific studies detailing the synthesis, characterization, or application of This compound . Research has focused more broadly on related structural motifs, providing a foundational basis from which to infer potential chemical behavior. Studies on analogous compounds, such as 1-(4-bromo-2-nitrophenyl)piperidine (B1295410) chemicalbook.com and 1-(4-Bromo-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline prepchem.com, demonstrate that the 4-bromo-2-nitrophenyl scaffold is accessible. The synthesis of these related amines often involves the nucleophilic aromatic substitution of a labile group (like a halogen) on a precursor molecule such as 2,5-dibromonitrobenzene by an incoming amine nucleophile prepchem.com.
The guanidination of molecules, the process of adding a guanidine (B92328) group, is a well-established chemical transformation. In proteomics, this reaction is used to convert lysine (B10760008) residues into more basic homoarginine, which can improve detection in mass spectrometry. nih.govsigmaaldrich.com Reagents like O-Methylisourea are commonly employed for this purpose. sigmaaldrich.com Furthermore, methods for the guanidination of peptide side chains on solid supports have been developed, showcasing the versatility of guanidinating reagents. nih.gov While these studies establish the feasibility of forming guanidine derivatives, they have not been specifically applied to the 4-bromo-2-nitroaniline (B116644) framework. Research on phenylguanidine derivatives has shown their utility as intermediates in the synthesis of heterocyclic systems, such as pyrimidines, which are core structures in many pharmaceuticals. researchgate.net
Identification of Key Knowledge Gaps and Underexplored Research Avenues
The most significant knowledge gap is the complete absence of This compound in the peer-reviewed scientific literature. This absence creates several specific and critical voids in the chemical knowledge base:
Lack of Confirmed Synthesis: There are no published, optimized, and validated synthetic protocols for the preparation of this specific compound. While syntheses of related structures exist chemicalbook.comprepchem.com, the direct guanidination of a 4-bromo-2-nitroaniline precursor has not been reported, leaving reaction conditions, yields, and purification methods entirely unexplored.
No Spectroscopic or Physicochemical Data: Fundamental characterization data, which is essential for confirming the compound's identity and understanding its properties, is unavailable. This includes Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) spectroscopy, mass spectrometry (MS), melting point, and solubility data.
Unknown Chemical Reactivity: The reactivity profile of the compound is purely theoretical. The interplay between the three distinct functional groups—the electron-withdrawing nitro group, the versatile bromo group, and the basic guanidine moiety—has not been investigated. How these groups influence each other's reactivity, for instance, in intramolecular cyclization or subsequent derivatization reactions, is unknown.
Unexplored Biological and Material Potential: The compound has not been screened for any biological activity. Given that both the guanidinium (B1211019) and nitroaromatic motifs are present in numerous bioactive molecules, this represents a significant missed opportunity. Similarly, its potential as a precursor for advanced materials, such as dyes, polymers, or energetic materials, remains uninvestigated.
Future Prospects for Novel Synthetic Methodologies and Derivatization Strategies
Future research should initially focus on establishing a reliable synthesis of This compound . A logical starting point would be the nucleophilic aromatic substitution of 1-fluoro-4-bromo-2-nitrobenzene with guanidine, as the fluorine atom is typically an excellent leaving group in such reactions. Alternatively, direct guanidination of 4-bromo-2-nitroaniline using standard reagents like cyanamide (B42294) or S-methylisothiourea could be explored.
Once synthesized, the compound serves as a versatile platform for extensive derivatization, leveraging the unique reactivity of its functional groups. The bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities. The nitro group can be readily reduced to an amine, which opens up a vast landscape of subsequent chemical transformations. The guanidine group itself can be further alkylated or acylated to modulate its basicity and steric profile.
The table below outlines potential derivatization strategies for future research.
| Reactive Site | Reaction Type | Reagents & Conditions | Potential Product Functionality |
|---|---|---|---|
| Bromo Group | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or heteroaryl substitution |
| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl substitution |
| Bromo Group | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Amino substitution |
| Nitro Group | Reduction | SnCl₂, HCl; or H₂, Pd/C | Primary amine (Aniline derivative) |
| Nitro Group | Partial Reduction | Controlled reducing agents | Nitroso or hydroxylamine (B1172632) derivatives |
| Guanidine Group | N-Alkylation | Alkyl halide, Base | Substituted guanidinium salts |
| Post-Reduction Amine | Amide Formation | Acyl chloride or Carboxylic acid + coupling agent | Amide functionality |
| Post-Reduction Amine | Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ | Secondary or tertiary amine |
Emerging Applications in Advanced Chemical Systems and Fundamental Investigations
The strategic combination of bromo, nitro, and guanidine functionalities on a single aromatic ring positions This compound as a promising candidate for several advanced applications.
Medicinal Chemistry: The guanidinium group is a key pharmacophore in numerous drugs due to its ability to form strong hydrogen bonds and exist as a cation at physiological pH. Following derivatization, libraries based on this scaffold could be screened for various biological activities, including as kinase inhibitors, antibacterial agents, or antiviral compounds. The synthesis of rilpivirine, an anti-HIV drug, involves a substituted phenylguanidine precursor, highlighting the potential of this class of compounds. researchgate.net
Materials Science: Nitroaromatic compounds are foundational in the development of dyes, nonlinear optical materials, and energetic materials. The presence of the bromo-substituent allows for the incorporation of this chromophoric system into larger conjugated polymers or macrocycles via cross-coupling reactions. Such materials could have applications in organic electronics or as chemical sensors.
Supramolecular Chemistry: The compound itself is an intriguing subject for fundamental studies in molecular recognition. The guanidinium group is an excellent anion binder, while the nitro group can act as a hydrogen bond acceptor. Research could explore its use as a receptor for anions or in the formation of complex, ordered solid-state structures through hydrogen bonding and halogen bonding.
Catalysis: Chiral guanidine derivatives have emerged as powerful organocatalysts. Future work could involve the synthesis of chiral versions of This compound or its derivatives to investigate their potential in asymmetric catalysis.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromo-2-nitrophenyl)guanidine, and how can reaction conditions be optimized?
Methodological Answer : Synthesis of bromo-nitrophenylguanidine derivatives typically involves coupling reactions between substituted aryl halides and guanidine precursors. For example:
- Step 1 : Nitration of 4-bromophenyl derivatives to introduce the nitro group at the ortho position, using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
- Step 2 : Guanidine introduction via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd/Cu systems) to improve yields. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and torsion angles. Validate using R-factor convergence (<5%) .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~8.0–8.5 ppm for aromatic protons; δ ~160–170 ppm for guanidine carbons) .
- IR : Identify characteristic peaks (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-Br ~560 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Methodological Answer :
- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12).
- Stability: Monitor degradation via UV-Vis (λmax ~270–300 nm for nitroaromatics) under light/heat. Use LC-MS to identify decomposition products (e.g., nitro reduction to amine) .
Advanced Research Questions
Q. How do electronic effects of the bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
- The ortho-nitro group acts as a strong electron-withdrawing group, activating the aryl bromide toward nucleophilic aromatic substitution (SNAr).
- Para-bromo provides a site for Suzuki-Miyaura coupling. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict regioselectivity .
- Experimental validation: Perform kinetic studies with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and track coupling efficiency via GC-MS .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic potential) be resolved in pharmacological studies?
Methodological Answer :
- Dose-response assays : Use IC₅₀ values from MTT assays (cancer cell lines) and compare with healthy cell lines (e.g., HEK293).
- Mechanistic studies :
- Perform fluorescence polarization to assess DNA intercalation.
- Use molecular docking (AutoDock Vina) to predict binding to biological targets (e.g., kinase domains) .
- Address contradictions by replicating studies under standardized conditions (e.g., serum-free media, controlled oxygen levels) .
Q. What computational strategies are effective for modeling the compound’s interaction with biological macromolecules?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., G-quadruplex DNA) using AMBER or GROMACS. Analyze hydrogen bonding (guanidine NH groups) and π-stacking (nitrophenyl ring) over 100-ns trajectories .
- QM/MM : Combine DFT (B3LYP/6-31G*) for ligand parameters with MM for protein flexibility. Validate with experimental SPR (surface plasmon resonance) binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
